molecular formula C9H7NO B6611404 3-methyl-1H-isoindol-1-one CAS No. 404859-21-8

3-methyl-1H-isoindol-1-one

Cat. No.: B6611404
CAS No.: 404859-21-8
M. Wt: 145.16 g/mol
InChI Key: IVUFXZVKVFMAAI-UHFFFAOYSA-N
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Description

“3-methyl-1H-isoindol-1-one” is a chemical compound . It is also known as "3-METHYL-1-ISOINDOLINONE" . Its molecular formula is C9H9NO and its molecular weight is 147 .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, which are an important group of medicinal substances, has been studied . In one study, nine new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like MolView . The structural formula editor in MolView allows you to draw a molecule and then convert it into a 3D model .


Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-dione derivatives have been studied . For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

Future Directions

The future directions for the study of “3-methyl-1H-isoindol-1-one” and similar compounds could include the development of new, safe, and effective synthetic drugs . Additionally, the synthesis of new isoindole-1,3-dione derivatives and their potential applications in medicine could be explored .

Properties

IUPAC Name

3-methylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFXZVKVFMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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